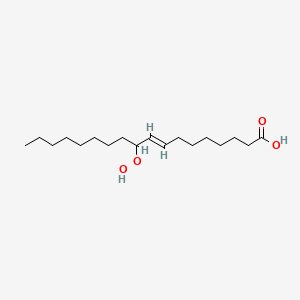

10-hydroperoxy-8E-octadecenoic acid

描述

属性

分子式 |

C18H34O4 |

|---|---|

分子量 |

314.5 g/mol |

IUPAC 名称 |

(E)-10-hydroperoxyoctadec-8-enoic acid |

InChI |

InChI=1S/C18H34O4/c1-2-3-4-5-8-11-14-17(22-21)15-12-9-6-7-10-13-16-18(19)20/h12,15,17,21H,2-11,13-14,16H2,1H3,(H,19,20)/b15-12+ |

InChI 键 |

HTIQDCPWTUODDW-NTCAYCPXSA-N |

手性 SMILES |

CCCCCCCCC(/C=C/CCCCCCC(=O)O)OO |

规范 SMILES |

CCCCCCCCC(C=CCCCCCCC(=O)O)OO |

产品来源 |

United States |

Biosynthesis and Enzymatic Formation of 10 Hydroperoxy 8e Octadecenoic Acid

Precursor Substrate Utilization in Biosynthesis

The foundation of 10-hydroperoxy-8E-octadecenoic acid synthesis lies in the enzymatic modification of long-chain fatty acids. Oleic acid is the principal substrate, though other octadecenoic acids can also be utilized.

Oleic Acid as a Primary Substrate

Oleic acid, a monounsaturated omega-9 fatty acid, serves as the main precursor for the production of this compound. nih.govnih.gov Various microorganisms, including strains of Pseudomonas aeruginosa, have been identified as capable of this biotransformation. nih.govresearchgate.net For instance, Pseudomonas sp. 42A2 can convert oleic acid into (E)-10-hydroperoxy-8-octadecenoic acid. nih.gov This process is a key step in the subsequent formation of other hydroxylated fatty acids. researchgate.netnih.gov

The bacterium Pseudomonas aeruginosa 42A2 is known to transform oleic acid into (10S)-hydroperoxy-(8E)-octadecenoic acid, which can be further metabolized. nih.gov Studies have shown that the enzyme responsible for this conversion is located in the periplasmic space of the bacterial cell and exhibits lipoxygenase-like activity. nih.govresearchgate.net The biotransformation process is influenced by factors such as pH and temperature, with optimal production of related hydroxy fatty acids observed at specific conditions. researchgate.netresearchgate.net

The conversion of oleic acid by these microorganisms is not limited to the production of this compound. It is often an intermediate in a larger metabolic pathway that leads to the formation of dihydroxy fatty acids, such as (7S,10S)-dihydroxy-(8E)-octadecenoic acid. nih.govnih.gov

Linoleic Acid and Other Octadecenoic Acids

While oleic acid is the primary substrate, other C18 fatty acids, including linoleic acid, can also be converted to hydroperoxy derivatives by certain enzymes. nih.govnih.gov However, the efficiency of this conversion can be lower compared to oleic acid. nih.gov For example, the diol synthase from Pseudomonas aeruginosa oxygenates linoleic acid, but at a slower rate than oleic acid. nih.gov

Plant-based lipoxygenases (LOXs) are well-known for their ability to catalyze the hydroperoxidation of polyunsaturated fatty acids like linoleic acid. mdpi.com Depending on the specific LOX enzyme, this can result in the formation of various hydroperoxy-octadecadienoic acid (HPODE) isomers, such as 13-HPODE. nih.govmdpi.com While not the direct focus of this article, this highlights the broader context of fatty acid hydroperoxidation.

Enzymatic Pathways and Mechanisms

The formation of this compound is orchestrated by a specific class of enzymes known as fatty acid dioxygenases. These enzymes catalyze the insertion of molecular oxygen into the fatty acid chain.

Role of Fatty Acid Dioxygenases

Fatty acid dioxygenases are a diverse group of enzymes that play a crucial role in the oxidative metabolism of fatty acids. nih.govwikipedia.org They are responsible for producing a wide array of oxylipins, which are involved in various biological processes. nih.gov These enzymes can be broadly categorized based on their cofactors and reaction mechanisms.

A key enzyme in the biosynthesis of (10S)-hydroperoxy-(8E)-octadecenoic acid is oleate (B1233923) 10S-dioxygenase (10S-DOX), also referred to as oleate 10S-lipoxygenase. nih.govcreative-enzymes.com This enzyme, identified in bacteria like Pseudomonas sp. 42A2, specifically catalyzes the oxygenation of oleate to (8E,10S)-10-hydroperoxyoctadeca-8-enoate. creative-enzymes.com The reaction involves the abstraction of a hydrogen atom from the C-8 position of oleic acid, leading to a shift in the double bond from 9Z to 8E, followed by the insertion of oxygen at the C-10 position. nih.gov

Recombinant Escherichia coli cells expressing 10S-dioxygenase from Nostoc punctiforme have been successfully used for the biotechnological production of 10S-hydroxy-8(E)-octadecenoic acid, the reduced form of this compound, from oleic acid. researchgate.netnih.gov

The broader family of fatty acid dioxygenases also includes heme-dependent enzymes. acs.orgnih.gov While some heme dioxygenases are known for their role in tryptophan metabolism, others are involved in fatty acid oxygenation. wikipedia.orgacs.org For instance, a heme 10S-dioxygenase has been identified in the cyanobacterium Nostoc punctiforme. nih.gov

In Pseudomonas aeruginosa, the formation of (10S)-hydroperoxy-(8E)-octadecenoic acid is part of a reaction sequence catalyzed by a linoleate (B1235992) diol synthase. nih.gov This enzyme system exhibits both dioxygenase and hydroperoxide isomerase activities, sequentially transforming oleic acid into the hydroperoxy intermediate and then into a dihydroxy fatty acid. nih.gov

Contribution of Lipoxygenases (LOXs)

Lipoxygenases (LOXs) are non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. oup.comresearchgate.net While LOXs typically act on fatty acids with a 1,4-cis,cis-pentadiene system, such as linoleic and linolenic acids, some bacterial LOXs have been shown to oxygenate oleic acid. researchgate.netnih.govmdpi.com For instance, a lipoxygenase-like enzyme from Pseudomonas sp. 42A2 is responsible for the biotransformation of oleic acid into (E)-10-hydroperoxy-8-octadecenoic acid. nih.govebi.ac.uk This particular enzyme is cell-bound and located in the periplasmic space. nih.gov The activity of this LOX is highest with unsaturated fatty acids that have a double bond at the 9th position. ebi.ac.uk

The general mechanism of LOX involves the abstraction of a hydrogen atom from a methylene (B1212753) group in the fatty acid chain, leading to the formation of a substrate radical. nih.gov Molecular oxygen then adds to this radical, forming a peroxyl radical, which is subsequently reduced to the hydroperoxide product. nih.gov This process often involves a relocation of the double bond. mdpi.com

Manganese Lipoxygenase (MnLOX) Activity

Manganese lipoxygenase (MnLOX) is a distinct type of lipoxygenase that utilizes a manganese catalytic center instead of iron. researchgate.netmdpi.com These enzymes are found in fungi and are also capable of oxidizing polyunsaturated fatty acids to their corresponding hydroperoxides. mdpi.comnih.gov The proposed mechanism for MnLOX involves a Mn(III)-hydroxo center that initiates substrate oxidation by abstracting a hydrogen atom from the fatty acid. researchgate.netmdpi.comnih.gov

Research has shown that MnLOX can act on various octadecenoic acids. For example, it can abstract a hydrogen atom at C-11 of (12Z)-18:1 and C-12 of (13Z)-18:1. documentsdelivered.com Furthermore, (11Z)-18:1 is subject to hydrogen abstraction at C-10 by MnLOX. documentsdelivered.com This demonstrates the capability of MnLOX to oxygenate different positions on the fatty acid chain, depending on the substrate's double bond position.

Stereoselective Oxygenation by Lipoxygenases

Lipoxygenase-catalyzed reactions are known for their stereoselectivity. mdpi.com The oxidation of oleic acid by the enzyme from Pseudomonas aeruginosa produces (10S)-hydroperoxy-(8E)-octadecenoic acid (10S-HpOME). nih.gov This indicates a specific orientation of the substrate within the enzyme's active site, leading to the formation of a single stereoisomer. The absolute configuration of the resulting hydroxy fatty acid, (E)-10-hydroxy-8-octadecenoic acid (HOD), after the reduction of the hydroperoxide, has been determined to be S. ebi.ac.ukresearchgate.net

Involvement of Cyclooxygenases (COX-1, COX-2)

Cyclooxygenases (COX), also known as prostaglandin (B15479496) G/H synthases, are bifunctional enzymes that catalyze the conversion of arachidonic acid to prostaglandins (B1171923). nih.govwikipedia.org There are two main isoforms, COX-1 and COX-2. nih.govwikipedia.org While their primary substrates are C20 polyunsaturated fatty acids like arachidonic acid, studies have investigated their activity on other fatty acids, including oleic acid. nih.govnih.govyoutube.comyoutube.com

Research on regioisomeric octadecenoic acids has shown that COX-1 can abstract hydrogen at C-11 of (12Z)-18:1 and C-10 and C-12 of (11Z)-18:1. documentsdelivered.comnih.gov However, direct evidence for the formation of this compound from oleic acid by COX enzymes is not as clearly established as for lipoxygenases. Some studies on oleic acid-induced lung injury suggest the involvement of cyclooxygenase metabolites, but the specific products are not always identified as this compound. nih.govnih.gov It is important to note that COX enzymes typically introduce oxygen at different positions than those leading to this compound. nih.gov

Potential Role of Cytochrome P450 Enzymes in Related Oxygenation

Cytochrome P450 (CYP) enzymes are a large family of heme-containing monooxygenases involved in the metabolism of a wide range of endogenous and exogenous compounds, including fatty acids. nih.govnih.gov These enzymes can catalyze various oxidative reactions, including hydroxylation and epoxidation of unsaturated fatty acids. nih.govacs.orgcapes.gov.br

Stereospecificity of Enzymatic Reactions (e.g., 10S-Hydroperoxy-8E-Octadecenoic Acid)

The enzymatic formation of hydroperoxy fatty acids is a highly stereospecific process. nih.govnih.gov The production of (10S)-hydroperoxy-8E-octadecenoic acid from oleic acid by bacterial enzymes highlights this specificity. nih.govresearchgate.net For instance, the lipoxygenase from Pseudomonas sp. 42A2 and the 10S-dioxygenase from Pseudomonas aeruginosa both yield the 10S-hydroperoxy product. ebi.ac.uknih.govresearchgate.net

This stereospecificity is a hallmark of enzyme catalysis, where the three-dimensional structure of the active site dictates the precise orientation of the substrate and the direction of oxygen attack. The formation of the S configuration at the C-10 position and the E configuration of the C-8 double bond are direct consequences of the enzyme's structural constraints. nih.govresearchgate.net

Enzymatic Production of this compound and Related Compounds

| Enzyme/Organism | Substrate | Product(s) | Stereochemistry | Reference |

|---|---|---|---|---|

| Pseudomonas sp. 42A2 | Oleic Acid | (E)-10-hydroperoxy-8-octadecenoic acid, (E)-10-hydroxy-8-octadecenoic acid, (E)-7,10-dihydroxy-8-octadecenoic acid | 10S | nih.gov |

| Pseudomonas aeruginosa | Oleic Acid | (10S)-hydroperoxy-(8E)-octadecenoic acid, (7S,10S)-dihydroxy-(8E)-octadecenoic acid | 10S, 7S | nih.gov |

| Manganese Lipoxygenase (MnLOX) | (11Z)-Octadecenoic Acid | Hydroperoxyoctadecenoic acid | Not specified | documentsdelivered.com |

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | 10-HpOME |

| 10S-hydroperoxy-8E-octadecenoic acid | 10S-HpOME |

| (E)-10-hydroxy-8-octadecenoic acid | HOD |

| (E)-7,10-dihydroxy-8-octadecenoic acid | DOD |

| Oleic acid | OA |

| Linoleic acid | LA |

| Arachidonic acid | AA |

| Lipoxygenase | LOX |

| Manganese Lipoxygenase | MnLOX |

| Cyclooxygenase | COX |

| Cytochrome P450 | CYP |

Microbial Biotransformation Systems for 10 Hydroperoxy 8e Octadecenoic Acid Production

Key Microbial Strains and Species

A variety of microorganisms have been investigated for their capacity to biotransform oleic acid. While some have shown direct production of 10-hydroperoxy-8E-octadecenoic acid, others produce related compounds, indicating the potential for similar enzymatic pathways.

Strains of Pseudomonas aeruginosa are prominent in the bioconversion of oleic acid. nih.govresearchgate.netnih.govresearchgate.net The strain Pseudomonas aeruginosa 42A2 has been identified as a producer of (E)-10-hydroperoxy-8-octadecenoic acid from oleic acid. nih.gov This biotransformation is a critical step, as the hydroperoxide is subsequently converted to other valuable compounds like (E)-10-hydroxy-8-octadecenoic acid and (E)-7,10-dihydroxy-8-octadecenoic acid. nih.gov

Research on Pseudomonas sp. 42A2 has shown that the accumulation of the hydroperoxide product reaches its peak after 16 hours of incubation, with a concentration of 1.15 g/L. nih.gov The enzyme responsible for this conversion is a cell-bound lipoxygenase located in the periplasmic space. nih.gov Further characterization of the cell extract from P. aeruginosa 42A2 confirmed the transformation of oleic acid into (10S)-hydroperoxy-(8E)-octadecenoic acid ((10S)-HPOME). nih.gov This intermediate is then isomerized to (7S,10S)-dihydroxy-(8E)-octadecenoic acid. nih.gov

Pseudomonas aeruginosa PR3 is another well-studied strain that converts oleic acid primarily into 7,10-dihydroxy-8(E)-octadecenoic acid (DOD), with 10-hydroxy-8-octadecenoic acid (HOD) considered a probable intermediate. researchgate.netresearchgate.netusda.gov This suggests the transient formation of this compound, which is then rapidly converted to the hydroxy and dihydroxy forms.

| Strain | Substrate | Key Products | Notes |

|---|

Fungal systems are known for their diverse metabolic capabilities, including the oxygenation of fatty acids. However, their production of this compound from oleic acid is not as clearly documented as in Pseudomonas.

Gaeumannomyces graminis has been shown to metabolize linoleic acid, a different C18 fatty acid, into various hydroxy and dihydroxy derivatives. nih.gov While it produces small amounts of 10-hydroxy-8,12-octadecadienoic acid, the substrate is not oleic acid, and the primary product is not this compound. nih.gov

Aspergillus species, such as Aspergillus clavatus, are known to possess dioxygenase and hydroperoxide isomerase activities, leading to the formation of dihydroxy fatty acids from linoleic acid. nih.gov For instance, Aspergillus nidulans produces 10-hydroperoxy-(8E,12Z)-8,12-octadecadienoic acid (10-HPOD) from linoleic acid, which is then decomposed into other compounds. mdpi.com

Lentinula edodes (shiitake mushroom) and Tricholoma matsutake have been reported to convert linoleic acid into (S)-10-hydroperoxy-(8E,12Z)-8,12-octadecadienoic acid. nih.govnih.govscilit.com This compound is a precursor to the characteristic mushroom aroma molecule, (R)-(-)-1-octen-3-ol. nih.gov The substrate used in these studies is linoleic acid, not oleic acid.

While various bacterial species can metabolize fatty acids, specific evidence for the production of this compound from oleic acid by Bacillus megaterium is not prominently featured in the scientific literature. Bacillus species are known to produce a wide array of metabolites, including other oxygenated fatty acids, but their role in this specific biotransformation remains an area for further investigation. nih.gov

Optimization of Bioconversion Conditions

The efficiency of microbial biotransformation is highly dependent on the reaction conditions. pH and temperature are critical parameters that directly influence enzyme activity and, consequently, product accumulation.

The pH of the culture medium significantly impacts the enzymatic conversion of oleic acid. For the production of the related compound, 10-hydroxy-8-octadecenoic acid (HOD), by Pseudomonas aeruginosa PR3, the optimal pH was found to be 6.5. researchgate.net In another study using P. aeruginosa strain NRRL B-14938, the optimal pH for HOD production was 7.0. nih.gov When using lyophilized cells of Pseudomonas sp. 42A2, the optimal pH for HOD production shifted to a more alkaline value of 8.0. researchgate.net Interestingly, for the enzyme isolated from Pseudomonas 42A2, the optimal pH for its lipoxygenase activity is between 8.5 and 9.0. researchgate.net The periplasmic exopolyphosphatase (PPX) in P. aeruginosa, which can have phosphatase activity, shows optimal activity at both acidic (pH 5.8) and alkaline (pH 9.2) conditions. nih.gov

Temperature is another crucial factor for maximizing the yield of the bioconversion process. For the production of 10-hydroxy-8-octadecenoic acid (HOD) by Pseudomonas aeruginosa PR3, the optimal temperature was determined to be 30°C. researchgate.net Similarly, studies with lyophilized cells of Pseudomonas sp. 42A2 also identified 30°C as the optimal temperature for HOD production. researchgate.net However, for P. aeruginosa strain NRRL B-14938, the optimal temperature for HOD production was slightly lower at 26°C. nih.gov The lipoxygenase from Pseudomonas 42A2 exhibits optimal activity between 25 and 30°C. researchgate.net It is noteworthy that temperature also affects biofilm formation in P. aeruginosa, with lower temperatures (around 20-25°C) generally promoting more robust biofilm structures. nih.gov

Optimization of Bioconversion Conditions for Related Product (10-hydroxy-8-octadecenoic acid)

| Microbial System | Optimal pH | Optimal Temperature (°C) | Reference |

|---|---|---|---|

| Pseudomonas aeruginosa PR3 | 6.5 | 30 | researchgate.net |

| Pseudomonas aeruginosa NRRL B-14938 | 7.0 | 26 | nih.gov |

| Lyophilized Pseudomonas sp. 42A2 cells | 8.0 | 30 | researchgate.net |

| Isolated Lipoxygenase from Pseudomonas 42A2 | 8.5-9.0 | 25-30 | researchgate.net |

Substrate and Cell Concentration Parameters

The efficiency of microbial biotransformation is significantly influenced by the concentrations of the substrate and the microbial cells. Research on Pseudomonas sp. 42A2, a bacterium known to convert oleic acid, provides valuable insights into these parameters. While the primary measured product in many studies is the more stable downstream derivative, (E)-10-hydroxy-8-octadecenoic acid (HOD), the optimization of its production is directly linked to the formation of its precursor, this compound.

In studies utilizing lyophilized non-proliferating cells of Pseudomonas sp. 42A2, the bioconversion of oleic acid was systematically optimized. It was observed that increasing the cell concentration generally leads to a higher conversion of the substrate. For instance, an increase in cell concentration from 2 mg/mL to 4 mg/mL resulted in a notable improvement in the conversion rate after 28 hours. A further increase to 8 mg/mL continued to enhance the conversion, justifying its use in subsequent experiments. nih.govresearchgate.net

Regarding the substrate concentration, a compromise is often necessary to achieve both sufficient conversion and productivity. While lower substrate concentrations can lead to a higher percentage of conversion, higher concentrations are often desirable for greater product output. In the case of Pseudomonas sp. 42A2, a substrate concentration of 10 mg/mL was deemed a suitable compromise. nih.gov Under optimized conditions, with a cell concentration of 8 mg/mL and an initial oleic acid concentration of 10 mg/mL, a near-complete biotransformation of the oleic acid was achieved within 42 hours. nih.govresearchgate.netthescipub.com

The following table summarizes the key parameters from a study on Pseudomonas sp. 42A2 for the production of HOD, which is indicative of the conditions for the formation of its hydroperoxy precursor.

| Parameter | Optimal Value | Microorganism | Substrate | Product Measured | Reference |

| Cell Concentration | 8 mg/mL | Pseudomonas sp. 42A2 | Oleic Acid | (E)-10-hydroxy-8-octadecenoic acid | nih.govresearchgate.net |

| Substrate Concentration | 10 mg/mL | Pseudomonas sp. 42A2 | Oleic Acid | (E)-10-hydroxy-8-octadecenoic acid | nih.govresearchgate.net |

Enzyme Localization (e.g., Periplasmic)

The subcellular location of the enzyme responsible for the conversion of oleic acid to this compound is a critical factor in understanding and engineering the biotransformation process. In Pseudomonas sp. 42A2, the enzyme that catalyzes this reaction has been identified as a lipoxygenase-like (LOX-like) enzyme. nih.gov

Crucially, this enzyme has been found to be located in the periplasm of the bacterial cell. nih.gov The periplasm is the compartment between the inner and outer membranes of Gram-negative bacteria. The localization of the enzyme in this space has significant implications. It suggests that the substrate, oleic acid, must cross the outer membrane to be accessible to the enzyme. The resulting product, this compound, is then formed in the periplasm. nih.gov From there, it can be further metabolized or potentially transported out of the cell.

Metabolic Fates and Downstream Products of 10 Hydroperoxy 8e Octadecenoic Acid

Enzymatic Transformation of Hydroperoxy Groups

The hydroperoxy group of 10-HpODE is a key functional group that undergoes significant enzymatic modification. These transformations are crucial in determining the ultimate biological effect of the initial lipid peroxidation event.

A primary metabolic fate of 10-hydroperoxy-8E-octadecenoic acid is its reduction to the corresponding hydroxy fatty acid, 10-hydroxy-8E-octadecenoic acid (10-HODE). nih.gov This conversion is a critical step in detoxifying the reactive hydroperoxide and generating a more stable, yet still biologically active, molecule.

The biotransformation of oleic acid by certain microorganisms, such as Pseudomonas aeruginosa, can lead to the production of 10-HODE, with 10-HpODE being an intermediate in this process. nih.govresearchgate.net Studies have shown that lyophilized, non-proliferating cells of Pseudomonas sp. 42A2 are capable of catalyzing the conversion of oleic acid into (E)-10-hydroxy-8-octadecenoic acid. researchgate.net In some bacterial systems, such as Pseudomonas aeruginosa PR3, 10-HODE is a probable intermediate in the formation of other hydroxylated fatty acids. researchgate.net

The reduction of lipid hydroperoxides, including potentially 10-HpODE, is often mediated by the glutathione (B108866) peroxidase (GPx) family of enzymes, which utilize glutathione (GSH) as a reducing agent. nih.govresearchgate.net GPx enzymes catalyze the reduction of hydroperoxides to their corresponding alcohols, thereby mitigating oxidative damage. researchgate.net Specifically, glutathione peroxidase 4 (GPx4) is known to be involved in the reduction of long-chain lipid hydroperoxides, leading to the oxidation of GSH. nih.gov This enzymatic activity is crucial for maintaining cellular redox homeostasis and preventing the accumulation of reactive lipid species. nih.govnih.gov While direct evidence for 10-HpODE as a substrate for GPx is not explicitly detailed in the provided context, the general function of GPx in reducing lipid hydroperoxides strongly suggests its involvement in the conversion of 10-HpODE to 10-HODE. researchgate.netcapes.gov.br The presence of GPx can also influence the activity of other enzymes involved in lipid metabolism, such as 15-lipoxygenase, by reducing the hydroperoxy lipids they produce. researchgate.net

In addition to reduction, the hydroperoxy group of 10-HpODE can undergo isomerization reactions, leading to the formation of more complex oxygenated fatty acids.

Hydroperoxide isomerases are enzymes that catalyze the conversion of fatty acid hydroperoxides into other oxygenated derivatives. nih.gov For instance, an enzyme from flaxseed converts the conjugated diene hydroperoxide of linoleic acid into a monoenoic ketohydroxy fatty acid. nih.gov While the specific action of a hydroperoxide isomerase on 10-HpODE is not explicitly described, the existence of such enzymes suggests a potential pathway for the formation of various downstream products. In some systems, hydroperoxide lyase, another enzyme that acts on lipid hydroperoxides, has been shown to preferentially cleave specific stereoisomers of 10-hydroperoxy-trans-8,cis-12-octadecadienoic acid (10-HPOD). documentsdelivered.com

A significant downstream product of 10-HpODE metabolism is 7,10-dihydroxy-8E-octadecenoic acid (7,10-DiHODE). nih.gov The biotransformation of oleic acid by Pseudomonas aeruginosa has been shown to produce 7,10-DiHODE, with 10-HODE being a likely intermediate. researchgate.net This suggests a pathway where 10-HpODE is first reduced to 10-HODE, which is then further hydroxylated.

The production of 7,10-DiHODE has been optimized using both whole-cell cultures and cell-free supernatants of Pseudomonas aeruginosa. researchgate.netnih.gov Cell-free systems have demonstrated higher productivity and yield of 7,10-DiHODE compared to conventional whole-cell methods. nih.gov The enzymatic system responsible for this conversion is located in the periplasmic space of the bacteria and exhibits lipoxygenase-like activity. nih.gov

Table 1: Metabolic Transformation of this compound

| Precursor | Enzyme/Process | Product |

| This compound | Glutathione Peroxidase (likely) | 10-Hydroxy-8E-octadecenoic acid |

| 10-Hydroxy-8E-octadecenoic acid | Pseudomonas aeruginosa enzymes | 7,10-Dihydroxy-8E-octadecenoic acid |

Further enzymatic modifications can lead to the formation of trihydroxy fatty acids. For example, Pseudomonas aeruginosa PR3 can convert ricinoleic acid (12-hydroxy-cis-9-octadecenoic acid) into 7,10,12-trihydroxy-8(E)-octadecenoic acid. researchgate.net While not a direct product from 10-HpODE, this demonstrates the capability of these microbial systems to introduce multiple hydroxyl groups onto a fatty acid backbone. Additionally, the same bacterial strain can convert linoleic acid into isomeric trihydroxy-octadecenoic acids, highlighting the versatility of its enzymatic machinery.

Cleavage Reactions

The cleavage of the hydroperoxide group is a critical step in the metabolism of this compound, leading to the formation of smaller, often volatile, molecules. This process can occur through different mechanisms, including homolytic and heterolytic scission, and is often catalyzed by specific enzymes.

Homolytic vs. Heterolytic Scission of the Hydroperoxide Bond

The cleavage of the O-O bond in the hydroperoxide group can proceed through two primary mechanisms: homolytic and heterolytic scission.

Homolytic scission involves the symmetrical cleavage of the O-O bond, resulting in the formation of two radical species: an alkoxyl radical and a hydroxyl radical. This type of cleavage is often initiated by metal ions or heat and is a key step in free-radical chain reactions. The generation of alkoxyl radicals from the decomposition of fatty acid hydroperoxides can be a significant event in lipid peroxidation processes.

Heterolytic scission , in contrast, involves the asymmetrical cleavage of the O-O bond, leading to the formation of a cation and an anion. In the context of hydroperoxide lyase activity, the reaction is proposed to proceed through a heterolytic mechanism, where the enzyme facilitates the cleavage to form an unstable hemiacetal intermediate. wikipedia.org

Role of Hydroperoxide Lyase

Hydroperoxide lyases (HPLs) are a class of enzymes that play a central role in the metabolism of fatty acid hydroperoxides. wikipedia.org These enzymes belong to the cytochrome P450 family (specifically CYP74B and CYP74C) and catalyze the cleavage of the carbon-carbon bond adjacent to the hydroperoxide group. wikipedia.org

The reaction catalyzed by HPL involves the conversion of the fatty acid hydroperoxide into short-chain aldehydes and the corresponding oxo-acid. capes.gov.brresearchgate.net This enzymatic cleavage is a key step in the oxylipin pathway, a metabolic route for the products of polyunsaturated fatty acid oxidation. researchgate.netresearchgate.net HPLs exhibit substrate specificity. For instance, some HPLs preferentially cleave 13-hydroperoxides of linoleic and linolenic acids, while others, like the one found in germinating barley, show activity towards 9-hydroperoxides. nih.govnih.gov In mushrooms, a hydroperoxide lyase has been identified that specifically cleaves the 10-(S)-hydroperoxy isomer of linoleic acid. documentsdelivered.com

The activity of HPL can be influenced by various factors, including the presence of salts and surfactants. capes.gov.br For example, the activity of a recombinant HPL was found to be highest in aqueous conditions with high salt concentration and low surfactant concentration when using 13-hydroperoxy-octadecadienoic acid as a substrate. capes.gov.br

Formation of Volatile Aldehydes and Alcohols (e.g., 1-Octen-3-ol)

A significant outcome of the hydroperoxide lyase-mediated cleavage of this compound and related hydroperoxides is the production of volatile C8 compounds, which are known for their characteristic "mushroom" aroma. One of the most prominent of these is 1-octen-3-ol (B46169).

The enzymatic cleavage of the 10-hydroperoxide of linoleic acid by a hydroperoxide lyase from mushrooms (Psalliota bispora) has been shown to produce 1-octen-3-ol. documentsdelivered.com Specifically, the enzyme acts on the 10-(S)-hydroperoxy enantiomer to form 1-octen-3-(R)-ol. documentsdelivered.com This stereospecificity highlights the controlled nature of the enzymatic reaction.

The formation of 1-octen-3-ol is part of a broader pathway where fatty acids are first oxidized to hydroperoxides by lipoxygenases, and then these hydroperoxides are cleaved by hydroperoxide lyases. documentsdelivered.com In addition to 1-octen-3-ol, other volatile aldehydes such as hexanal (B45976) and 3-hexenal (B1207279) can be formed from the cleavage of 13-hydroperoxides of linoleic and linolenic acid, respectively. nih.gov The formation of 2(E)-nonenal, a compound associated with stale flavor in beer, has also been linked to the activity of a 9-hydroperoxide lyase-like enzyme in malt. nih.gov

Non-Enzymatic Degradation Pathways

Besides enzymatic reactions, this compound can also degrade through non-enzymatic pathways. These spontaneous and induced decomposition routes contribute to the diversity of products arising from this hydroperoxy fatty acid.

Spontaneous Decomposition

Fatty acid hydroperoxides are inherently unstable molecules and can undergo spontaneous decomposition. This instability is a key feature of these compounds. For instance, 2(R)-hydroperoxy-9(Z),12(Z),15(Z)-octadecatrienoic acid, a related hydroperoxide, is chemically unstable with a half-life of about 30 minutes at 23°C in buffer. semanticscholar.org While the specific half-life for this compound under similar conditions is not explicitly detailed in the provided results, the general instability of hydroperoxides suggests it would also be prone to spontaneous breakdown. This decomposition can lead to a complex mixture of products, including aldehydes, ketones, and other oxygenated fatty acids.

Free-Radical and Singlet-Oxygen Oxidations

Non-enzymatic degradation can also be initiated by reactive oxygen species, such as free radicals and singlet oxygen.

Free-Radical Oxidation: The hydroperoxide group can react with metal ions, such as iron, in Fenton-like reactions to generate alkoxyl radicals. acs.orgnih.gov These highly reactive radicals can then participate in further oxidation reactions, propagating lipid peroxidation and leading to a cascade of secondary oxidation products. The interaction of fatty acid hydroperoxides with nitric oxide can also yield nitro fatty acids. nih.gov

Singlet-Oxygen Oxidation: Singlet oxygen (¹O₂) is a non-radical, electronically excited state of molecular oxygen that is highly reactive towards electron-rich compounds like double bonds in fatty acids. The generation of singlet oxygen can occur from the decomposition of lipid hydroperoxides in the presence of metal ions like copper. nih.gov This singlet oxygen can then react with other unsaturated fatty acids or further oxidize the hydroperoxide itself, contributing to the formation of a variety of oxygenated products, including cyclic compounds like endoperoxides and phytoprostanes. nih.gov

Biological Roles and Significance of 10 Hydroperoxy 8e Octadecenoic Acid and Its Metabolites Non Clinical Focus

Role in Microbial Physiology and Metabolism

10-Hydroperoxy-8E-octadecenoic acid (10-HpOEA) is a notable oxylipin involved in the metabolic processes of certain microorganisms. The bacterium Pseudomonas sp. 42A2 is capable of transforming oleic acid into (E)-10-hydroperoxy-8-octadecenoic acid. nih.gov This biotransformation is catalyzed by a cell-bound enzyme with lipoxygenase activity located in the periplasmic space. nih.gov The production of 10-HpOEA reaches its peak after 16 hours of incubation, while its metabolite, (E)-10-hydroxy-8-octadecenoic acid (10-HOEA), and another related compound, (E)-7,10-dihydroxy-8-octadecenoic acid, reach their maximum concentrations after 24 hours. nih.gov

Further research has demonstrated that lyophilized, non-proliferating cells of Pseudomonas sp. 42A2 can efficiently convert oleic acid into 10-HOEA. researchgate.net This suggests a robust enzymatic system within the bacterium for processing fatty acids into these hydroxylated forms. These microbial transformations of oleic acid represent a significant pathway for the production of value-added hydroxy fatty acids. researchgate.net

| Compound | Producing Organism | Precursor | Key Enzyme Location | Optimal Production Time |

| This compound | Pseudomonas sp. 42A2 | Oleic Acid | Periplasmic space | 16 hours |

| (E)-10-Hydroxy-8-octadecenoic acid | Pseudomonas sp. 42A2 | Oleic Acid | Periplasmic space | 24 hours |

| (E)-7,10-Dihydroxy-8-octadecenoic acid | Pseudomonas sp. 42A2 | Oleic Acid | Periplasmic space | 24 hours |

Contribution to Plant Defense Mechanisms

Oxylipins, including hydroperoxy fatty acids, are integral components of plant defense signaling cascades. These molecules are produced in response to various biotic and abiotic stresses.

Response to Pathogens and Oxidative Stress

Plants employ a variety of defense mechanisms to combat pathogen attacks, including the activation of the hypersensitive response (HR), a form of localized programmed cell death. nih.gov Lipid hydroperoxides play a crucial role in the execution of this response. nih.gov The production of hydroperoxy derivatives of polyunsaturated fatty acids is a primary step in the oxylipin pathway, which is activated in response to wounding and pathogen attack. deepdyve.com

In tobacco plants, for instance, the defense against the avirulent pathogen Pseudomonas syringae pv. syringae involves both 9-lipoxygenase (9-LOX) and oxidative processes. nih.gov The interaction between hydrogen peroxide (H₂O₂) and lipid hydroperoxides is a key element of the hypersensitive response. nih.gov In the dark, the production of fatty acid hydroperoxides appears to be more prominent in executing cell death than H₂O₂. nih.gov This underscores the direct involvement of lipid peroxidation products in plant defense.

Furthermore, studies on potato cells treated with an elicitor from Phytophthora infestans have shown a preferential stimulation of the 9-lipoxygenase pathway. deepdyve.com This leads to the accumulation of various oxylipins, indicating that the enzymatic production of these compounds is a specific response to pathogen-derived signals. The substrates for this pathway are often released from cellular membranes, suggesting a coordinated response involving lipid metabolism. deepdyve.com

Involvement in Fungal Development and Metabolite Production

In fungi, oxylipins are involved in developmental processes and the production of secondary metabolites. Certain fungal enzymes, known as dioxygenases (DOX), can oxidize fatty acids to produce hydroperoxy derivatives. For example, a 10R-DOX enzyme from the fungal pathogen Blastomyces dermatitidis oxidizes linoleic acid to 10R-hydroperoxy-8E,12Z-octadecadienoic acid. researchgate.net

These hydroperoxy fatty acids can then be further metabolized by other enzymes. For instance, some fungal enzymes can convert 13S-hydroperoxy-9Z,11E-octadecadienoic acid into 12(13S)epoxy-11-hydroperoxy-9Z-octadecenoic acid. researchgate.net This highlights the role of hydroperoxy intermediates in the biosynthesis of a diverse array of fungal oxylipins.

Precursor for Flavor and Aroma Compounds

Hydroxy fatty acids, which are derived from hydroperoxy fatty acids like 10-HpOEA, and their derivatives have applications in the food industry, including their use in flavor and aroma compounds. researchgate.net The enzymatic or oxidative breakdown of polyunsaturated fatty acids and their hydroperoxides can lead to the formation of a variety of volatile and non-volatile compounds that contribute to the characteristic flavors and aromas of different foods. The hydroperoxide lyase (HPL) branch of the oxylipin pathway, for example, leads to the production of green leaf volatiles and other related compounds. researchgate.net

General Role as an Oxylipin in Cellular Signaling (excluding specific clinical effects)

10-HpOEA is part of a broad class of signaling molecules known as oxylipins, which are oxygenated metabolites of polyunsaturated fatty acids. nih.gov These molecules are involved in a wide range of cellular processes. Fatty acids themselves are not only sources of energy and membrane components but also act as signaling molecules that regulate transcription, protein modification, and other cellular functions. nih.gov

Oxylipins are formed through enzymatic pathways, such as those involving lipoxygenases (LOX), or through non-enzymatic free radical-mediated oxidation. nih.govdeepdyve.com In plants, the oxylipin pathway is a key signaling network that responds to environmental cues and developmental signals. researchgate.net The initial hydroperoxidation of fatty acids by LOX enzymes is a critical branchpoint that leads to the synthesis of a diverse array of bioactive molecules. researchgate.net

In general, lipid hydroperoxides can induce oxidative stress, leading to cellular damage. nih.gov This highlights their potent biological activity and the necessity for tight regulation of their production and metabolism within cells.

Analytical Methodologies for Research on 10 Hydroperoxy 8e Octadecenoic Acid

Chromatographic Techniques

Chromatography is indispensable for isolating 10-hydroperoxy-8E-octadecenoic acid from other lipid species and for separating its stereoisomers. The choice of chromatographic method depends on the specific research question, such as whether the focus is on separating enantiomers or analyzing thermally unstable hydroperoxides.

Chiral Phase-High Performance Liquid Chromatography (CP-HPLC)

Chiral Phase-High Performance Liquid Chromatography (CP-HPLC) is a powerful technique for the separation of enantiomers of hydroperoxyoctadecenoic acids, including this compound. This is particularly important as enzymatic formations are often stereospecific.

Detailed Research Findings: Research has demonstrated the successful separation of hydroperoxyoctadecenoic acid enantiomers using a Reprosil Chiral NR stationary phase. In this system, the S-stereoisomers consistently elute before the corresponding R-stereoisomers. The separation mechanism is based on the interaction between the hydroperoxide group and the double bond with the chiral selector of the stationary phase. It is noteworthy that reduction of the hydroperoxide group to a hydroxyl group can result in the loss of chiral separation on this type of column. CP-HPLC can be coupled directly with mass spectrometry (MS) for online structural confirmation of the separated isomers. ebi.ac.uk

| Table 1: Exemplary CP-HPLC Parameters for Hydroperoxyoctadecenoic Acid Analysis | |

| Parameter | Condition |

| Stationary Phase | Reprosil Chiral NR |

| Mobile Phase | Hexane/isopropyl alcohol/acetic acid (e.g., 98.8/1.2/0.01 v/v/v) |

| Detection | UV, Mass Spectrometry (MS) |

| Elution Order | S-enantiomers typically elute before R-enantiomers |

Gas Chromatography (GC)

Gas Chromatography (GC) is a high-resolution separation technique that can be used for the analysis of fatty acid derivatives. However, due to the thermal instability of hydroperoxides, a derivatization step is typically required prior to GC analysis. This usually involves the reduction of the hydroperoxy group to a more stable hydroxyl group.

Detailed Research Findings: The analysis of hydroperoxides by GC is often performed after their reduction to the corresponding hydroxy derivatives and subsequent conversion to a more volatile ester, such as a methyl ester. These derivatized compounds can then be separated and identified using Gas Chromatography-Mass Spectrometry (GC-MS). This method has been successfully applied to the structural analysis of autoxidation products of various unsaturated fatty acids.

Liquid Chromatography (LC)

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone technique for the analysis of lipid hydroperoxides. It allows for the separation of these thermally labile compounds without the need for derivatization. Both normal-phase (NP) and reversed-phase (RP) LC are utilized.

Detailed Research Findings: Reversed-phase HPLC is commonly employed for the separation of a wide range of oxylipins, including this compound. A typical RPLC method can separate various octadecanoids, including regioisomers, within a relatively short analysis time. These LC systems are frequently coupled with mass spectrometry detectors to provide sensitive and specific quantification. For instance, a robust LC-MS/MS method can achieve lower limits of quantification (LLOQ) in the range of 0.01 to 1.25 ng/mL for many octadecanoids.

| Table 2: Comparison of Chromatographic Techniques for this compound Analysis | |

| Technique | Advantages |

| CP-HPLC | Separation of enantiomers, direct analysis of hydroperoxides. |

| GC | High resolution for derivatized compounds. |

| LC | Suitable for thermally labile compounds without derivatization, versatile (NP and RP). |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS, MS/MS/MS)

Mass Spectrometry (MS) is an essential tool for the sensitive detection and structural characterization of this compound. When coupled with a separation technique like LC or GC, it provides a powerful platform for analysis. Tandem mass spectrometry (MS/MS and even MS³) offers deeper structural insights through controlled fragmentation of selected ions.

Detailed Research Findings: Various ionization techniques, including Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Fast Atom Bombardment (FAB), have been used for the analysis of hydroperoxy fatty acids. nih.gov ESI is a soft ionization technique that is well-suited for labile molecules, often generating protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. The MS/MS spectra of these precursor ions provide valuable structural information. For instance, the MS³ spectra of hydroperoxides have been shown to yield characteristic fragments that are influenced by the distance between the hydroperoxide and carboxyl groups. ebi.ac.uk

| Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts | |

| Adduct | m/z |

| [M+H]⁺ | 315.25298 |

| [M+Na]⁺ | 337.23492 |

| [M-H]⁻ | 313.23842 |

| [M+NH₄]⁺ | 332.27952 |

| [M+K]⁺ | 353.20886 |

| [M+H-H₂O]⁺ | 297.24296 |

| Data sourced from computational predictions. uni.lu |

Fragment Analysis for Structural Elucidation

The fragmentation patterns observed in MS/MS spectra are key to elucidating the structure of this compound, including the position of the hydroperoxy group and the double bond.

Detailed Research Findings: Electrospray tandem mass spectrometric analysis of hydroxylated fatty acids typically generates characteristic fragments resulting from cleavage alpha to the oxygenated carbon. These fragments can pinpoint the location of the hydroxyl or hydroperoxy group. In the case of dihydroxyoctadecenoic acids, such as the related 7,10-dihydroxy-8(E)-octadecenoic acid, a series of prominent fragments containing the omega end of the fatty acid have been observed. nih.gov For hydroperoxides analyzed in the presence of sodium ions, collision-induced dissociation (CID) can yield structure-diagnostic fragment ions that are highly useful in identifying the position of the hydroperoxy group. elsevierpure.com

Spectroscopic Methods

In addition to mass spectrometry, other spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, play a role in the complete structural characterization of this compound, particularly when the compound is isolated in sufficient purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for identifying the molecule and its isomers. nih.gov

The structures of metabolites like (E)-10-hydroperoxy-8-octadecenoic acid have been fully characterized using ¹H and ¹³C NMR spectra of the acids. nih.gov The analysis of the corresponding methyl esters further aids in characterization. nih.gov

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of the methyl ester of a related compound, methyl ricinoleate, the proximity of the hydroxyl group to the double bond causes the signal of the olefinic protons to split. aocs.org For this compound, specific proton signals are indicative of its structure. The protons on the double bond (H-8 and H-9) and the proton on the carbon bearing the hydroperoxy group (H-10) give characteristic chemical shifts and coupling constants.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on all the carbon atoms within the molecule. The chemical shifts of the carbons involved in the double bond (C-8 and C-9), the carbon attached to the hydroperoxy group (C-10), and the carboxylic acid carbon (C-1) are particularly diagnostic.

Interactive Data Table: NMR Data for this compound Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-8 | Data not available | Data not available |

| H-9 | Data not available | Data not available |

| H-10 | Data not available | Data not available |

| C-1 | Data not available | ~174 |

| C-8 | Data not available | Data not available |

| C-9 | Data not available | Data not available |

| C-10 | Data not available | Data not available |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum will show characteristic absorption bands for the carboxylic acid group (O-H and C=O stretches), the C-H bonds of the alkyl chain, the C=C double bond, and the hydroperoxy group (O-O-H). nih.gov

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| Carboxylic Acid | C=O stretch | ~1710 |

| Alkene | C=C stretch | ~1650 |

| Alkene | =C-H bend | ~970 (for trans) |

| Hydroperoxide | O-H stretch | ~3400 (sharp) |

Note: The exact positions of these bands can vary slightly depending on the molecular environment and sample state.

Circular Dichroism (CD) Data for Absolute Configuration

Circular Dichroism (CD) spectroscopy is a powerful tool for determining the absolute configuration (R or S) of chiral molecules like this compound. mtoz-biolabs.com The technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com

For instance, the absolute configuration of (E)-10-hydroxy-8-octadecenoic acid, a related compound, was determined to be S based on exciton-coupled CD data. ebi.ac.uk Similarly, the absolute configuration of 7,10-dihydroxy-8(E)-octadecenoic acid and its hydrogenated derivative was determined as R,R using CD. capes.gov.brepa.gov By comparing the experimental CD spectrum of this compound to known standards or to spectra predicted by computational methods, the spatial arrangement of the atoms around the chiral center (C-10) can be established. mtoz-biolabs.com

Stereochemical Analysis Techniques

The stereochemistry of this compound is a critical aspect of its biological activity. Specific techniques are employed to determine the arrangement of its atoms in three-dimensional space.

Analysis of Diastereoisomeric Derivatives

A common strategy for determining the stereochemistry of chiral compounds is to convert them into diastereoisomeric derivatives. This is achieved by reacting the enantiomeric mixture with a chiral derivatizing agent of known absolute configuration. The resulting diastereomers have different physical properties, including different retention times in chromatography, and can be separated and quantified.

For hydroperoxy fatty acids, this often involves reduction of the hydroperoxy group to a hydroxyl group, followed by esterification with a chiral acid or alcohol. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can then be used to separate the diastereomeric esters, allowing for the determination of the original enantiomeric composition. nih.gov

Enantiomeric Excess (ee) Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in greater amounts than the other. Determining the ee is crucial for understanding the stereoselectivity of the enzymatic reactions that produce this compound.

Chiral phase HPLC is a routine method for the analysis of hydroperoxy fatty acids and their corresponding hydroxy derivatives. nih.gov This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. By comparing the peak areas of the two enantiomers, the enantiomeric excess can be calculated. For example, in studies of related compounds, the enantiomeric excess of (S)-10-HODE was determined to be between 88% and greater than 99% in different mushroom species. nih.gov A method for determining the enantiomeric excess of hydroperoxides has been developed based on the GC-MS analysis of diastereomeric ibuprofen (B1674241) esters of the corresponding hydroxy fatty acids. wur.nl

Isotopic Labeling for Mechanistic Studies (e.g., Oxygen-18)

Isotopic labeling is a powerful technique used to trace the pathways of atoms through chemical and biochemical reactions. In the context of this compound, labeling with heavy isotopes, such as oxygen-18 (¹⁸O), can provide valuable insights into the mechanism of its formation.

By conducting the enzymatic oxidation of oleic acid in an environment enriched with ¹⁸O₂ gas or H₂¹⁸O, it is possible to determine the source of the oxygen atoms in the hydroperoxy group. If the ¹⁸O is incorporated from ¹⁸O₂, it indicates that the oxygen atoms come from molecular oxygen, which is characteristic of a lipoxygenase- or dioxygenase-catalyzed reaction. Mass spectrometry (MS) is then used to analyze the products and determine the location and extent of isotope incorporation. This type of experiment was crucial in confirming that dioxygenases catalyze the insertion of molecular oxygen into fatty acids. nih.gov

Sample Preparation and Extraction Protocols for Analysis

The accurate analysis of this compound hinges on meticulous sample preparation and extraction. These initial steps are critical for isolating the target analyte from complex biological or chemical matrices, minimizing degradation, and removing interfering substances that could compromise analytical results. The inherent instability of the hydroperoxide group necessitates careful handling and often involves reduction to a more stable form prior to analysis. Protocols typically involve a combination of liquid-liquid extraction (LLE) and solid-phase extraction (SPE) for purification and concentration.

Initial Extraction from Source

The first step involves extracting the total lipid fraction, which contains this compound, from the sample matrix. For liquid samples such as fermentation broths, this is often achieved through LLE after acidification.

Acidification: The sample is acidified, typically to a pH of 4 using hydrochloric acid (HCl), to protonate the carboxylic acid group of the fatty acid, making it less water-soluble and more amenable to extraction into an organic solvent. wur.nl

Solvent Extraction: Organic solvents like chloroform (B151607) are used to extract the fatty acids from the aqueous phase. wur.nl In other protocols, particularly following chemical reactions like photooxidation, the reaction mixture is evaporated to dryness under a stream of nitrogen and redissolved in a solvent system like hexane/diethyl ether for further purification. scispace.com

Solid-Phase Extraction (SPE) for Purification

Solid-phase extraction is a cornerstone technique for purifying and concentrating lipid hydroperoxides from the crude lipid extract. It separates compounds based on their physical and chemical properties, effectively removing unoxidized fatty acids and other interfering lipids. Silica (B1680970) gel is a commonly used stationary phase for this purpose.

The general SPE process involves several steps:

Column Conditioning: The SPE cartridge, often a glass column packed with silica, is conditioned by passing a non-polar solvent like n-hexane through it. wur.nlscispace.com This solvates the stationary phase and prepares it for sample loading.

Sample Loading: The extracted lipid sample, dissolved in a non-polar solvent, is applied to the column.

Washing (Elution of Non-target Compounds): A solvent system with low polarity, such as n-hexane/ethyl acetate (B1210297) (95:5, v/v), is used to wash the column. wur.nlscispace.com This step elutes weakly retained compounds like unoxidized fatty acid methyl esters, while the more polar hydroperoxides remain adsorbed to the silica.

Elution of Target Analyte: A more polar solvent mixture is then used to elute the hydroperoxy fatty acids. A common eluent is a mixture of n-hexane and ethyl acetate in an 80:20 (v/v) ratio. wur.nlscispace.com Fractions are often collected and can be assayed by thin-layer chromatography (TLC) to identify those containing the desired hydroperoxides. scispace.com

The following table summarizes a typical SPE protocol for purifying hydroperoxy fatty acids.

Table 1: Example of a Solid-Phase Extraction Protocol for Hydroperoxy Fatty Acid Purification

| Step | Solvent/Reagent | Volume | Purpose |

|---|---|---|---|

| Stationary Phase | Activated Silica | 0.5 g | Adsorbent for separation |

| Conditioning | n-hexane | 6 mL | To solvate the silica column |

| Sample Loading | Sample in n-hexane/DCM (80:20) | 2 mL | To apply the sample to the column |

| Wash | n-hexane/ethyl acetate (95:5) | 6 mL | To elute unoxidized fatty acids |

| Elution | n-hexane/ethyl acetate (80:20) | 6 mL | To collect the target hydroperoxy fatty acids |

Data sourced from WUR eDepot. wur.nl

Reduction and Derivatization for Analysis

Due to the thermal instability of the hydroperoxide group, especially for analysis by Gas Chromatography (GC), it is often necessary to reduce it to a more stable hydroxy group. This conversion prevents degradation and the formation of artifacts during analysis.

Reduction: A common method involves reduction with deuterium (B1214612) gas, which forms a stable, deuterated saturated hydroxy fatty acid. wur.nl This not only improves stability but also aids in mass spectrometric identification.

Derivatization: To enhance volatility and improve chromatographic separation for GC analysis, the carboxylic acid group is typically derivatized. This is commonly achieved through esterification.

Methylation: The fatty acid is converted to its methyl ester.

Steglich Esterification: For chiral analysis, the resulting hydroxy fatty acid can be derivatized with a chiral reagent like (S)-ibuprofen using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as catalysts. wur.nl This creates diastereomeric esters that can be separated on a non-chiral GC column, allowing for the determination of enantiomeric excess.

The table below outlines research findings on different extraction and preparation protocols.

Table 2: Research Findings on Sample Preparation for Hydroperoxy Fatty Acid Analysis

| Research Focus | Sample Source/Type | Extraction/Preparation Protocol | Key Findings | Reference |

|---|---|---|---|---|

| Enantiomeric Analysis | Enzymatically oxidized linoleic acid | Acidification (pH 4), chloroform extraction, deuteration (reduction), methylation, SPE purification (silica), and derivatization with (S)-ibuprofen. | The hydroperoxy group was reduced to a more stable hydroxy group to prevent elimination reactions during GC-MS analysis. Derivatization allowed for the separation of enantiomers. | wur.nl |

| Chiral HPLC Separation | Photooxidized octadecenoic acids | Evaporation under nitrogen, dissolution in hexane/diethyl ether/acetic acid, SPE purification on a silica cartridge. | A silica cartridge was used to separate hydroperoxyoctadecenoic acids (HPOME) from unoxidized fatty acids using a hexane/diethyl ether gradient. | scispace.com |

| General Lipid Analysis | Biological Samples | SPE using various cartridges (e.g., C18, anion exchange) with different solvent systems for elution. | SPE is a versatile method for purifying lipid classes. C18 cartridges are effective for retaining non-polar compounds like fatty acids from aqueous samples. | researchgate.netresearchgate.net |

| Fermentation Broth Analysis | Pseudomonas aeruginosa culture | Acidification, extraction, and purification to isolate hydroxy fatty acids. | Fermentation broths were processed to isolate and identify 10-hydroxy-8(E)-octadecenoic acid (HOD) and 7,10-dihydroxy-8(E)-octadecenoic acid (DOD). | nih.gov |

Future Research Directions

Elucidation of Undiscovered Enzymatic Pathways and Regulators

The known synthesis of 10-hydroperoxy-8E-octadecenoic acid from oleic acid is primarily attributed to a lipoxygenase (LOX)-like enzyme found in the bacterium Pseudomonas sp. 42A2. nih.govebi.ac.uk This enzyme, located in the periplasmic space, is a monomeric protein with a molecular mass of 45 kDa and contains iron. nih.govebi.ac.uk However, the full extent of enzymatic pathways leading to this compound across different biological kingdoms remains largely uncharted.

Future research should prioritize the discovery and characterization of novel enzymes capable of producing this compound. For instance, in the mushroom Agaricus bisporus, a related compound, 10-hydroperoxide of linoleic acid (10-HPOD), is synthesized by a fatty acid dioxygenase, not a canonical lipoxygenase, as a precursor to the flavor molecule 1-octen-3-ol (B46169). mdpi.com This suggests that alternative enzymatic systems, such as dioxygenases or other uncharacterized oxidoreductases, may be involved in the formation of this compound in various organisms.

Furthermore, the regulatory mechanisms governing the expression and activity of these enzymes are critical areas for investigation. Research into the genetic and environmental factors that control the production of this compound is needed. Studies on the enzyme from Pseudomonas 42A2 show optimal activity at an alkaline pH (8.5-9) and temperatures between 25-30°C, with activity enhanced by magnesium ions, indicating that environmental conditions play a significant regulatory role. ebi.ac.uk Understanding the transcriptional regulators, post-translational modifications, and allosteric effectors that modulate these enzymatic pathways will provide a more complete picture of how the synthesis of this compound is controlled.

Investigation of Novel Biological Roles in Diverse Organisms

While this compound is recognized as a metabolic intermediate in bacteria like Pseudomonas sp. 42A2, leading to the formation of (E)-10-hydroxy-8-octadecenoic acid and (E)-7,10-dihydroxy-8-octadecenoic acid, its broader biological functions are not well understood. nih.govresearchgate.netpsu.edu The family of octadecanoids, to which this compound belongs, is increasingly acknowledged for its role as signaling molecules in various physiological and pathophysiological processes, including inflammation and metabolic regulation. nih.govacs.org

Future investigations should aim to uncover the specific biological roles of this compound in a wide range of organisms, from microbes to plants and mammals. In plants, for example, octadecanoids are crucial phytohormones involved in defense and development. nih.govoup.com It is plausible that this compound or its downstream metabolites could have signaling functions in plant-microbe interactions or in response to abiotic stress. In mammals, lipid hydroperoxides can act as signaling molecules but can also contribute to oxidative stress. Exploring whether this compound has specific receptor targets or modulates known signaling pathways could reveal novel functions in cellular processes.

Development of Advanced Analytical Techniques for Comprehensive Metabolite Profiling

The analysis of lipid hydroperoxides like this compound is challenging due to their thermal instability and low abundance in complex biological matrices. nih.gov Current methods primarily rely on liquid chromatography-mass spectrometry (LC-MS). nih.govchromatographyonline.com Techniques such as LC with ion trap mass spectrometry (LC-MSn) and negative ion electrospray ionization MS have proven effective for the identification and direct analysis of hydroperoxy fatty acids. nih.govacs.org Tandem mass spectrometry (MS/MS) is particularly valuable as it generates specific fragmentation patterns that can pinpoint the location of the hydroperoxide group. nih.govacs.org

Despite these advances, there is a pressing need for the development of more advanced analytical techniques. Future research should focus on enhancing the sensitivity, specificity, and throughput of methods for comprehensive metabolite profiling. This includes the development of novel derivatization strategies to improve stability and ionization efficiency, as well as the application of high-resolution mass spectrometry and ion mobility-mass spectrometry to better separate and identify isomers. Creating robust, high-throughput platforms for lipidomic analysis will be essential for quantifying subtle changes in this compound levels in various biological samples, which is crucial for understanding its dynamic roles in health and disease. chromatographyonline.comsensusimpact.com

Engineered Microbial Systems for Targeted Production

The biotechnological production of hydroxy fatty acids and their precursors is an area of growing interest. nih.gov Pseudomonas sp. 42A2 serves as a natural source for the biotransformation of oleic acid into this compound and its derivatives. nih.gov Building on this, engineered microbial systems offer a promising avenue for the targeted and scalable production of this specific compound.

A key future direction is the development of engineered microbial hosts, such as Escherichia coli or yeast, for the heterologous expression of enzymes that synthesize this compound. Research has already shown success in producing the related 10S-hydroxy-8(E)-octadecenoic acid in recombinant E. coli expressing a 10S-dioxygenase, where the hydroperoxy compound is a necessary intermediate. researchgate.net The co-expression of molecular chaperones in this system dramatically increased productivity, highlighting a strategy to overcome challenges in soluble enzyme expression. researchgate.net Further research could focus on:

Enzyme Discovery and Engineering: Identifying more efficient and specific enzymes and improving their characteristics through protein engineering.

Metabolic Engineering: Optimizing host strains to increase the precursor (oleic acid) pool and to prevent the degradation or further metabolism of the desired hydroperoxide product.

Process Optimization: Developing advanced fermentation and downstream processing strategies, potentially using cell-free systems or immobilized enzymes, to improve yields and purity. researchgate.netpsu.eduthescipub.comnih.gov

These advancements could enable the sustainable and cost-effective production of this compound for research and potential commercial applications.

Structural Biology of Key Enzymes Involved in its Metabolism

A fundamental understanding of the enzymatic synthesis of this compound requires detailed knowledge of the three-dimensional structures of the involved enzymes. While the enzyme from Pseudomonas 42A2 has been biochemically characterized, its crystal structure has not been reported. ebi.ac.uk Similarly, the structures of other potential enzymes like the dioxygenase from Agaricus bisporus are yet to be determined. mdpi.com

Future research must prioritize the structural elucidation of these key enzymes, such as the Pseudomonas lipoxygenase-like enzyme and other novel dioxygenases. Determining their high-resolution crystal structures, both alone and in complex with their substrate (oleic acid) and product (this compound), would provide invaluable insights into:

The molecular basis of substrate specificity.

The mechanism of catalysis, including how the regio- and stereospecificity of oxygen insertion is controlled.

The key amino acid residues involved in the active site.

This structural information is not only crucial for a complete mechanistic understanding but will also guide rational protein engineering efforts to create biocatalysts with improved activity, stability, and desired product profiles for biotechnological applications.

常见问题

Q. What criteria should guide the validation of hydroperoxy fatty acid quantification methods under FDA/ICH guidelines?

- Methodology : Assess linearity (R² > 0.99), precision (%CV < 15%), and accuracy (80–120% recovery). Include matrix-matched calibration standards to account for ion suppression in MS. Document limit of detection (LOD) and quantification (LOQ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。